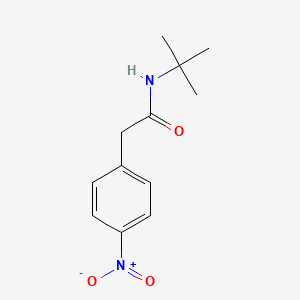
2,2,2-trifluoro-N-(4-methylpyridin-2-yl)acetamide
説明
2,2,2-trifluoro-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C8H7F3N2O and its molecular weight is 204.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands exhibit unique coordination geometries and hydrogen-bonded chains, useful in understanding coordination chemistry and potentially in catalysis (Smolentsev, 2017).
Trifluoroacetamide, a related compound, in an oxidative system with alkenes and dienes, forms products of iodoamidation and addition-cyclization, indicating its utility in organic synthesis (Shainyan et al., 2015).
2-(Pyridin-2-yl)-N,N-diphenylacetamides, when oxidized, generate various products, demonstrating the chemical reactivity of pyridine-substituted acetamides, which could be harnessed in synthetic chemistry (Pailloux et al., 2007).
Radiolabeled derivatives of pyridine-substituted acetamides, like [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, have been evaluated for imaging 5-HT2A receptors, indicating potential applications in neuroscience and radiopharmaceuticals (Prabhakaran et al., 2006).
Trifluoroacetamides like 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423) have applications in treating asthma and chronic obstructive pulmonary disease, demonstrating their importance in medicinal chemistry (Norman, 2013).
N-difluoromethyl-2-pyridone derivatives, synthesized from N-(pyridin-2-yl)acetamide derivatives, show potential in developing new chemical entities with varied applications (Ando et al., 2006).
特性
IUPAC Name |
2,2,2-trifluoro-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-2-3-12-6(4-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOQJQUJIDVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883102.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-ethylquinazolin-4-amine](/img/structure/B7883105.png)
![6-ethyl-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7883108.png)

![(2S,3R)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylpentanoic acid](/img/structure/B7883127.png)

![3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7883130.png)
![1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;oxalic acid](/img/structure/B7883136.png)





